N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine
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Overview
Description
N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a butenyl chain, which is further connected to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine typically involves the alkylation of N,N-dimethylamine with a suitable alkyl halide. One common method is the reaction of N,N-dimethylamine with 4-(2-methylphenyl)but-1-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, hydroxides, and amines
Major Products Formed
Oxidation: Formation of N,N-dimethyl-4-(2-methylphenyl)but-1-en-1-one
Reduction: Formation of N,N-dimethyl-4-(2-methylphenyl)butan-1-amine
Substitution: Formation of substituted amines depending on the nucleophile used
Scientific Research Applications
N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4-methylphenyl)but-1-en-1-amine
- N,N-Dimethyl-4-(2-chlorophenyl)but-1-en-1-amine
- N,N-Dimethyl-4-(2-methoxyphenyl)but-1-en-1-amine
Uniqueness
N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
116222-78-7 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-methylphenyl)but-1-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-12-8-4-5-9-13(12)10-6-7-11-14(2)3/h4-5,7-9,11H,6,10H2,1-3H3 |
InChI Key |
WLLVJBLFCMDNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC=CN(C)C |
Origin of Product |
United States |
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